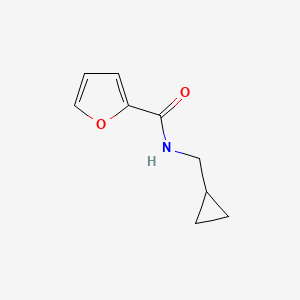

1-(4-Methoxyphenylmethyl)tetrazole

Overview

Description

The compound 1-(4-Methoxyphenylmethyl)tetrazole is a derivative of tetrazole, a class of heterocyclic compounds with a nitrogen-rich core. Tetrazoles are known for their diverse applications in industrial, agricultural, and medicinal chemistry due to their stability and reactivity. The methoxyphenyl group attached to the tetrazole ring can influence the electronic properties and reactivity of the molecule, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of tetrazole derivatives, including those with methoxyphenyl substituents, typically involves the cyclization of hydrazides or the reaction of nitriles with azides. In the provided papers, there is no direct synthesis of this compound, but related compounds such as 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones have been synthesized and studied for their photochemical properties . The synthesis of similar compounds often involves the use of hydrazine hydrate and various carbonyl compounds to form the tetrazole core .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be analyzed using X-ray diffraction techniques. For instance, the crystal structure of a related compound, 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, has been determined, revealing a nonplanar thione with a significant dihedral angle between the tetrazole and benzene rings . This nonplanarity can affect the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Tetrazole derivatives undergo various chemical reactions, including photodecomposition. For example, 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones undergo clean photodecomposition to form carbodiimides as sole photoproducts, which is a reaction that proceeds via a biradical intermediate . The presence of a methoxyphenyl group can influence the reactivity and the pathway of such photodecomposition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by the substituents on the tetrazole ring. The electronic properties, such as UV absorption spectra, can show modest dependence on the polarity of the solvent and the nature of the substituent . For example, the presence of an electron-donating methoxy group can affect the intramolecular charge transfer within the molecule . The crystal structures of these compounds can also provide insights into their physical properties, such as melting points and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of 1-(4-methoxyphenyl)-1H-tetrazole and its structural properties have been investigated. These compounds, including 1-(4-methoxyphenyl)tetrazole, were characterized by various spectroscopy techniques and X-ray diffraction, revealing insights into their molecular structures and thermal decomposition characteristics (Yılmaz et al., 2015).

Molecular and Crystal Structures

- Studies on the molecular and crystal structures of tetrazole derivatives, including those with methoxyphenyl groups, have provided detailed insights into their geometry and interactions. These studies are crucial for understanding the chemical and physical properties of these compounds (Askerov et al., 2019).

Electronic Properties

- Research on the electronic properties of tetrazole compounds, including 1-(4-methoxyphenyl)-4-methyl-1H-tetrazol-5(4H)-thione, revealed their interactions with different solvents and the effect of substituent groups on their electronic characteristics. These studies are significant for applications in electronic materials and sensors (Rayat et al., 2009).

Photochemical Properties

- Investigations into the photochemical behavior of methoxyphenyl tetrazole derivatives have shed light on their potential applications in photochemistry and photophysics. For instance, studies on matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole provide insights into the compound's photodecomposition and molecular structure (Gómez-Zavaglia et al., 2006).

Medicinal Chemistry

- Tetrazole derivatives, including those with methoxyphenyl groups, play a significant role in medicinal chemistry. They are often used as bioisosteres for carboxylic acids and amides, contributing to the design of new pharmaceuticals (Neochoritis et al., 2019).

Microbial Biofilm Mitigation

- Some tetrazole derivatives, including those with alkoxyphenyl groups, have been evaluated for their antimicrobial properties against biofilm-forming microbes. This research is crucial for developing new antimicrobial agents and coatings (Elewa et al., 2020).

Safety and Hazards

Tetrazoles can be hazardous as they can decompose and emit toxic nitrogen fumes when heated . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . Furthermore, they can undergo reactions with active metals to produce new compounds which can be explosive .

Future Directions

Tetrazoles and their derivatives have been attracting attention due to their diverse biological applications, especially in the field of medicinal chemistry . They are currently being actively studied and are in various stages of clinical trials . Future research may focus on developing new synthesis methods and exploring their potential applications in various fields .

Mechanism of Action

Target of Action

For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 . It’s also worth noting that tetrazole derivatives have been synthesized as highly effective inhibitors of K_ir 1.1 potassium channels .

Mode of Action

For example, some tetrazole compounds inhibit the fungal enzyme cytochrome P450 . This inhibition is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .

Biochemical Pathways

For instance, inhibition of the fungal enzyme cytochrome P450 by some tetrazole compounds can affect the biosynthesis of ergosterol, a key component of fungal cell membranes .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that tetrazole derivatives may have favorable pharmacokinetic properties, including good bioavailability.

Result of Action

Tetrazole derivatives are known to exhibit various biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .

Action Environment

It’s known that the reactivity and stability of tetrazole compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

properties

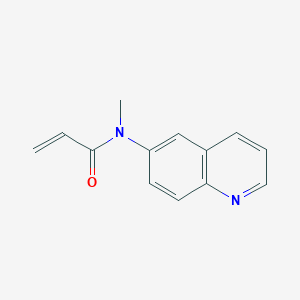

IUPAC Name |

1-[(4-methoxyphenyl)methyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-9-4-2-8(3-5-9)6-13-7-10-11-12-13/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJQFWLXWRQLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160698-31-7 | |

| Record name | 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)

![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)

![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)

![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)

![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)